molecular formula C14H22ClNO B13850878 3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride

3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride

Cat. No.: B13850878
M. Wt: 255.78 g/mol
InChI Key: LMRZSZMXPXJCQF-UHFFFAOYSA-N
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Description

3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride is a chemical compound with the molecular formula C14H21NO·HCl It is known for its unique structure, which includes an ethylamino group attached to a cyclohexyl ring, which is further connected to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride typically involves the reaction of 3-(1-(Ethylamino)cyclohexyl)phenol with hydrochloric acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through techniques such as crystallization or distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the original compound.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride involves its interaction with specific molecular targets. The ethylamino group can interact with various receptors or enzymes, leading to changes in cellular pathways. The phenol group may also contribute to its biological activity by participating in hydrogen bonding and other interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Eticyclidine (PCE): Structurally similar but with different pharmacological properties.

    3-Methoxyeticyclidine (3-MeO-PCE): Another analog with distinct effects.

    Ketamine: Shares some structural features but has a different mechanism of action.

Uniqueness

3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

3-[1-(ethylamino)cyclohexyl]phenol;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-2-15-14(9-4-3-5-10-14)12-7-6-8-13(16)11-12;/h6-8,11,15-16H,2-5,9-10H2,1H3;1H

InChI Key

LMRZSZMXPXJCQF-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1)C2=CC(=CC=C2)O.Cl

Origin of Product

United States

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